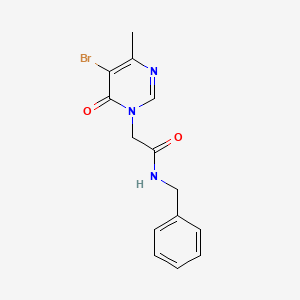![molecular formula C13H21NO2 B7579497 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone, also known as R-406, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a critical role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. R-406 has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
作用机制
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone works by inhibiting the activity of BTK, which is a key enzyme in the signaling pathway that activates B cells. By inhibiting BTK, this compound prevents the activation and proliferation of B cells, which can help to reduce inflammation and damage to tissues in autoimmune diseases. In addition, this compound can also induce apoptosis (cell death) in B cell malignancies, leading to the regression of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the immune system. It can reduce the production of inflammatory cytokines, block the activation of immune cells, and inhibit the production of antibodies. In addition, this compound can also induce apoptosis in B cells, leading to the regression of tumors.
实验室实验的优点和局限性
One of the main advantages of 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell activity. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects in vivo. In addition, this compound may not be effective in all cases of autoimmune diseases or B cell malignancies, and further research is needed to determine its optimal use in different patient populations.
未来方向
For research on 2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential use in combination with other therapies for autoimmune diseases and B cell malignancies. In addition, further studies are needed to determine the optimal dosing and administration of this compound in different patient populations, and to identify biomarkers that can predict response to treatment.
合成方法
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone can be synthesized using a multi-step process that involves the conversion of commercially available starting materials into the final product. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the intermediate compounds.
科学研究应用
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various autoimmune diseases and B cell malignancies. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In addition, this compound has also been studied for its potential use in the treatment of B cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-12-3-4-14(8-12)13(16)7-11-6-9-1-2-10(11)5-9/h9-12,15H,1-8H2/t9?,10?,11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYFZXOIVXSZJM-XHUCQOSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)